molecular formula C12H12ClF3O B14059350 1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14059350
M. Wt: 264.67 g/mol
InChI Key: CACCHFQRPRTPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-ethyl-5-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers, ethers

Scientific Research Applications

1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and trifluoromethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-ethylphenyl)propan-2-one
  • 1-Chloro-1-(2-trifluoromethylphenyl)propan-2-one
  • 1-Chloro-1-(5-ethyl-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-ethyl-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12ClF3O

Molecular Weight

264.67 g/mol

IUPAC Name

1-chloro-1-[2-ethyl-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O/c1-3-8-4-5-9(12(14,15)16)6-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

CACCHFQRPRTPBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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